molecular formula C9H16ClNO2 B12504014 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride CAS No. 110623-68-2

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B12504014
CAS No.: 110623-68-2
M. Wt: 205.68 g/mol
InChI Key: PONAUWFRJYNGAC-UHFFFAOYSA-N
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Description

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride is a chemical compound with a complex structure It is a derivative of indole, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride typically involves the hydrogenation of indole derivatives under specific conditions. One common method includes the catalytic hydrogenation of indole-2-carboxylic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking or altering their function. The pathways involved can include neurotransmitter regulation, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Tetrahydroindole derivatives: Compounds with similar structural features but differing in the degree of hydrogenation.

    Indoline derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride is unique due to its fully hydrogenated indole ring system, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONAUWFRJYNGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517270
Record name Octahydro-1H-indole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110623-68-2
Record name Octahydro-1H-indole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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